Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a unique structure that combines an indolizine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Thiazole Ring Formation: The thiazole ring is often constructed via a condensation reaction between a thioamide and an α-haloketone.
Amidation and Esterification: The final steps involve the amidation of the indolizine derivative with a thiazole carboxylic acid, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups within the indolizine and thiazole rings.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines are common products.
Substitution: New esters, amides, or ethers can be formed.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest for drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Medicine
In medicinal chemistry, Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate could be explored for its therapeutic potential, particularly in treating diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indolizine and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate
- Methyl 2-(2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)thiazol-4-yl)acetate
Uniqueness
This compound is unique due to the presence of the methoxy group on the indolizine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-3-25-14(22)7-10-9-26-17(18-10)19-16(23)15-11-5-4-6-20(11)13(21)8-12(15)24-2/h8-9H,3-7H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJCFPMDANETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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